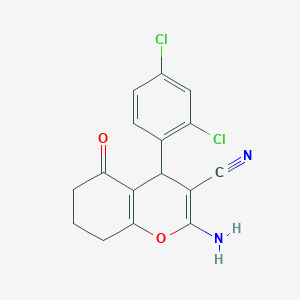

2-amino-4-(2,4-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Descripción general

Descripción

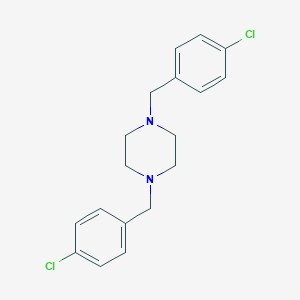

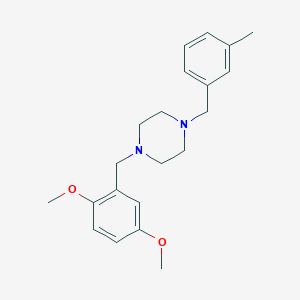

The compound “2-amino-4-(2,4-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile” is a complex organic molecule that contains several functional groups and structural features. It has an amino group (-NH2), a dichlorophenyl group (a benzene ring with two chlorine atoms), a chromene structure (a fused ring system containing a benzene ring and a pyran ring), and a carbonitrile group (-C#N). These features suggest that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The chromene structure, which is a fused ring system containing a benzene ring and a pyran ring, would form the core of the molecule. The dichlorophenyl group would be attached to one part of this ring system, while the amino and carbonitrile groups would be attached to other parts .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its various functional groups. The amino group, for example, is a common nucleophile and could participate in various substitution and addition reactions. The carbonitrile group, on the other hand, is electrophilic and could be involved in reactions with nucleophiles .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of the polar amino and carbonitrile groups could increase its solubility in polar solvents. The dichlorophenyl group could contribute to its lipophilicity, which could influence its absorption and distribution in the body .

Aplicaciones Científicas De Investigación

X-ray Crystallography Studies : Compounds similar to the one have been extensively studied using X-ray crystallography to understand their crystalline structure and behavior. For instance, Sharma, Sharma, and Kumar (2021) analyzed the X-ray crystallographic properties of polyfunctionalized 4H-pyran derivatives including a closely related compound (Sharma, Sharma, & Kumar, 2021).

Organocatalyzed Synthesis : The compound and its derivatives have been synthesized using organocatalysis. Ramireddy et al. (2017) reported the synthesis of optically active derivatives of 2-amino-4H-chromene using cinchona alkaloid-derived bifunctional catalysts (Ramireddy et al., 2017).

Green Synthesis Approaches : Ramesh et al. (2016) described a greener method for synthesizing pharmaceutically diverse 2-amino-4-aryl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles, highlighting the potential for eco-friendly production of these compounds (Ramesh, Vadivel, Maheswari, & Lalitha, 2016).

Antimicrobial Properties : Some derivatives of 2-amino-4H-chromene-3-carbonitrile have shown promising antimicrobial effects. Moshafi et al. (2016) synthesized derivatives and evaluated their antibacterial effects against several bacterial strains, suggesting potential pharmaceutical applications (Moshafi, Doostishoar, Jahanian, & Abaszadeh, 2016).

Synthesis of Novel Compounds : Various research studies have focused on synthesizing new derivatives and understanding their properties. For example, Mahmoud et al. (2020) explored the synthesis of novel chromenes and chromene(2,3-d)pyrimidines, assessing their cytotoxicity against different cancer cell lines (Mahmoud et al., 2020).

Crystal Structure Analysis : Sharma et al. (2015) synthesized a compound similar to the query and determined its crystal structure using X-ray diffraction, contributing to the understanding of its structural properties (Sharma, Brahmachari, Banerjee, Kant, & Gupta, 2015).

Safety and Hazards

The safety and hazards of this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Compounds with similar structures have been associated with various hazards, so appropriate safety precautions should be taken when handling this compound .

Direcciones Futuras

Given the interesting structure and potential biological activity of this compound, it could be a valuable subject for future research. Studies could be conducted to synthesize the compound, investigate its physical and chemical properties, and evaluate its biological activity. This could lead to the development of new drugs or other useful products .

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with theHeat shock protein HSP 90-alpha . This protein plays a crucial role in promoting the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .

Mode of Action

Compounds with similar structures have been found to block the cell cycle at the g2/m phase, with a downregulation of bcl-2 gene expression and an up-regulation of bax expression, evidencing a pro-apoptotic mechanism .

Biochemical Pathways

Similar compounds have been found to interfere with the p38mapk and vegfr-2 signaling pathways .

Result of Action

Similar compounds have shown promising inhibition efficacy against the egfr and vegfr-2 kinases .

Propiedades

IUPAC Name |

2-amino-4-(2,4-dichlorophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O2/c17-8-4-5-9(11(18)6-8)14-10(7-19)16(20)22-13-3-1-2-12(21)15(13)14/h4-6,14H,1-3,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTIWQDVFXBVHCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(C(=C(O2)N)C#N)C3=C(C=C(C=C3)Cl)Cl)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-4-(2,4-dichlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

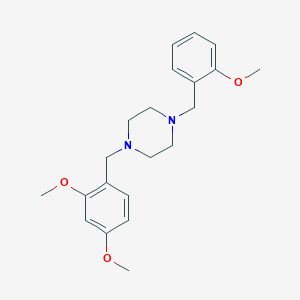

![1-(4-Methylbenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B442323.png)

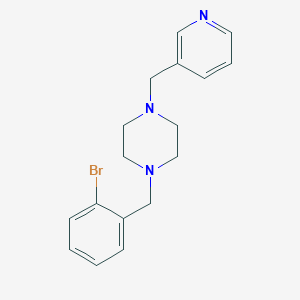

![9-ethyl-3-{[4-(1-naphthylmethyl)piperazin-1-yl]methyl}-9H-carbazole](/img/structure/B442324.png)

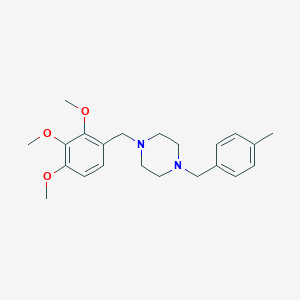

![1-(2,5-Dimethoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B442329.png)

![6-(2,3-Dimethoxyphenyl)-5-hexanoyl-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B442330.png)

![[4-(5-Acetyl-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-6-yl)-2-ethoxyphenyl] acetate](/img/structure/B442333.png)

![5-Acetyl-6-(3-methoxy-4-propoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B442337.png)